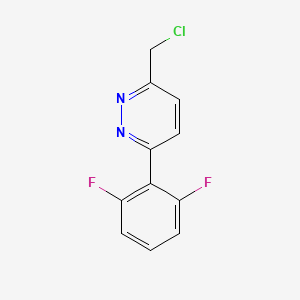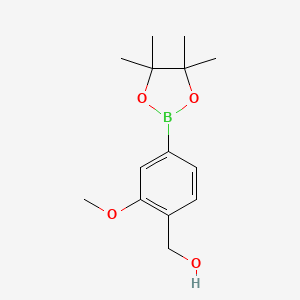
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester
Descripción general
Descripción
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester is an organic compound with the empirical formula C13H19BO4 and a molecular weight of 250.10 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reactant in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied method for forming carbon-carbon bonds .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Mode of Action
The compound, also known as (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the formation of carbon-carbon bonds, an essential process in organic synthesis . The compound can also be used to prepare ethylidenedihydroindolones as potential neoplastic agents .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a fundamental reaction in organic chemistry, widely used in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the stability of boronic esters like this compound can present challenges in a biological context .
Result of Action
The compound can be used to synthesize various organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used to prepare ethylidenedihydroindolones, which are potential neoplastic agents . It can also be used to synthesize 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Métodos De Preparación
The synthesis of 4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxy-3-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Suzuki-Miyaura Cross-Coupling: This is the most notable reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used .
Aplicaciones Científicas De Investigación
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
Comparación Con Compuestos Similares
4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester can be compared with other similar compounds, such as:
4-Hydroxyphenylboronic acid pinacol ester: This compound lacks the methoxy group, which can affect its reactivity and applications.
3-Hydroxy-4-methoxyphenylboronic acid pinacol ester: This compound has a different substitution pattern, which can influence its chemical properties and reactivity.
4-Methoxyphenylboronic acid pinacol ester: This compound lacks the hydroxyl group, which can impact its ability to participate in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond .
Propiedades
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOTDLRHVKZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


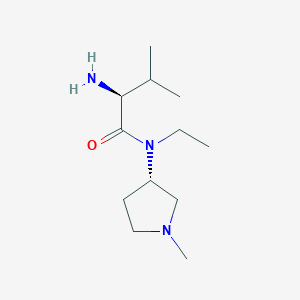
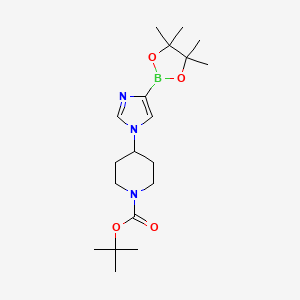
![3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B3238146.png)
![Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-](/img/structure/B3238149.png)
![1,3,5-Benzenetricarboxylic acid, 1,3,5-tris[2-(ethenyloxy)ethyl] ester](/img/structure/B3238160.png)
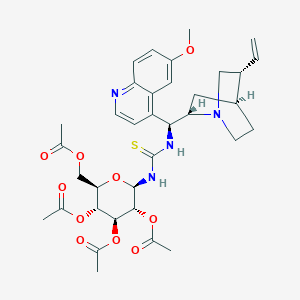
![4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3238179.png)

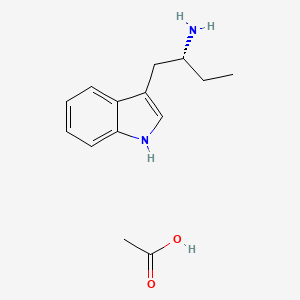

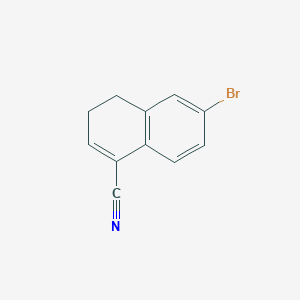
![7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester](/img/structure/B3238235.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid](/img/structure/B3238241.png)
